(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Overview
Description
“(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate” appears to be a chemical compound. However, the specific details about this compound are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.Molecular Structure Analysis
The molecular structure of a similar compound, DN-9550, has been confirmed2. However, the specific molecular structure of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate” is not available.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.Scientific Research Applications
Synthesis and Production
The synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate has been a subject of research, focusing on its preparation from primary materials such as Ethyl acetoacetate. Researchers have explored various conditions like oxidation, bromination, and cyclic condensation to improve the yield and efficiency of the process. For instance, Wang Li (2007) reported a synthesis method involving oxidation below 5°C, bromination at 40°C, and cyclic condensation at about 25°C, achieving a total yield of up to 54% (Wang Li, 2007).
Antibacterial and Fungicidal Activities
This compound and its derivatives have been studied for their antibacterial properties. Ma Xi-han (2011) synthesized several derivatives and tested their antibacterial activities against Fusarium graminearum and Fusarium solani, observing that all derivatives exhibited certain antibacterial activities at a concentration of 200 mg·L-1 (Ma Xi-han, 2011). Similarly, Zhou Wen-ming (2011) synthesized 15 derivatives of (Z)-methyl-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, which also demonstrated fungicidal activities against the same fungi (Zhou Wen-ming, 2011).
Application in Antibiotic Synthesis
This compound is crucial as an intermediate in the synthesis of cephalosporins, a class of antibiotics. Zhang Hui-xin (2006) reported using a mixture of methyl alcohol and water instead of 1,2-dichloromethane and methyl alcohol for synthesis, optimizing the reaction conditions and achieving a total yield of 56.2% (Zhang Hui-xin, 2006). This optimization is significant for industrial-scale production of cephalosporins.
Crystal Structure Analysis
The crystal structure of this compound has been analyzed to understand its physical and chemical properties better. Miao Q. et al. (2003) examined its crystallization in monoclinic form and detailed the molecular associations formed by intermolecular hydrogen bonds and van der Waals forces (Miao Q. et al., 2003). This information is vital for understanding its reactivity and stability.
Antitumor Activity
Studies have also been conducted to explore the antitumor activities of complex compounds derived from this chemical. Maria-Gabriela Alexandru et al. (2010) synthesized complex compounds with aminothiazole acetate derivative and performed in vitro cytotoxicity studies on human cervix adenocarcinoma cells, assessing the compounds' antitumor selectivity (Maria-Gabriela Alexandru et al., 2010).
Safety And Hazards
Unfortunately, I couldn’t find any specific information on the safety and hazards associated with “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.
Future Directions
I’m sorry, but I couldn’t find any specific information on the future directions of research or applications for “(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate”.
properties
IUPAC Name |
ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | |
CAS RN |
64485-82-1, 60845-81-0 | |
Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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